9-Methoxy-9-oxononanoic acid

Tyrosinase inhibition Thioredoxin reductase selectivity Enzyme kinetics

Melanogenesis researchers requiring isolated tyrosinase pathway interrogation without confounding thioredoxin reductase inhibition can use monomethyl azelate. • Selective tyrosinase inhibitor (Ki = 5.24×10⁻³ M); no TrxR inhibition (vs. azelaic acid Ki = 1.25×10⁻⁵ M on TrxR). • Orthogonal mono-acid/mono-ester architecture enables step-economical synthesis (e.g., 7-step (-)-minquartynoic acid, 17% yield). • Higher boiling point (159-160 °C at 3 mmHg) than dimethyl azelate minimizes vapor loss in high-temperature polycondensation.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 2104-19-0
Cat. No. B016432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methoxy-9-oxononanoic acid
CAS2104-19-0
Synonyms8-Carbomethoxyoctanoic Acid;  9-Methoxy-9-oxononanoic Acid;  Methyl Hydrogen Azelate;  Monomethyl Azelaate;  NSC 60226; 
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCC(=O)O
InChIInChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)
InChIKeyVVWPSAPZUZXYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl Azelate: Identity & Comparator Landscape


9-Methoxy-9-oxononanoic acid (CAS 2104-19-0), also referred to as monomethyl azelate or azelaic acid monomethyl ester, is a C9 medium-chain dicarboxylic acid monoester with the formula C10H18O4 and a molecular weight of 202.25 g/mol [1]. It belongs to the azelaic acid ester family and is most directly compared against azelaic acid (the parent diacid, C9H16O4), dimethyl azelate (the fully esterified analog), and monomethyl esters of homologous dicarboxylic acids such as suberic acid (C8) and sebacic acid (C10) monomethyl esters. Physicochemical reference values include a density of 1.045 g/mL at 20 °C, a melting point of 22–24 °C, and a boiling point of 159–160 °C at 3 mmHg . Its predicted LogP of 1.90–1.97 and pKa of 4.77 place it in a distinct physicochemical space relative to its comparators, as detailed in the quantitative evidence below [2].

Compound Class C9 medium-chain dicarboxylic acid monoester
Key Comparator Space Azelaic acid, dimethyl azelate, C8/C10 homolog monomethyl esters
Functional Topology One free carboxylic acid, one methyl ester on C9 backbone
Physicochemical Space Predicted LogP 1.90–1.97; pKa 4.77

Why Generic Substitution Fails for Monomethyl Azelate


Monomethyl azelate cannot be interchangeably substituted with azelaic acid or dimethyl azelate because each possesses a fundamentally different functional group topology. Azelaic acid bears two free carboxylic acid groups, enabling symmetrical reactivity but lacking the orthogonal protection offered by a methyl ester. Dimethyl azelate has two ester termini and no free acid, precluding selective mono-functionalization. 9-Methoxy-9-oxononanoic acid uniquely provides one free carboxylic acid and one methyl ester on a C9 backbone, enabling asymmetric stepwise transformations without requiring protecting group strategies. This bifunctionality directly impacts reaction selectivity, as demonstrated in tyrosinase inhibition where monomethyl azelate exhibits a Ki of 5.24 × 10⁻³ M but loses thioredoxin reductase inhibitory activity entirely—a profile distinct from azelaic acid itself [1]. Similarly, its single free acid permits selective salt formation or amidation while retaining the ester for subsequent hydrolysis or transesterification, a synthetic advantage documented in multi-step natural product syntheses [2].

9-Methoxy-9-oxononanoic acid

Orthogonal bifunctional architecture: one free acid and one methyl ester enable asymmetric stepwise transformations without protecting group strategies.

Azelaic acid

Two free carboxylic acids permit symmetrical reactivity but cannot achieve the same selective mono-functionalization profile.

9-Methoxy-9-oxononanoic acid

Unique reactivity profile: retains tyrosinase inhibition but eliminates thioredoxin reductase activity, a context azelaic acid cannot replicate.

Dimethyl azelate

Fully esterified with no free acid, precluding direct selective salt formation or amidation; requires a mono-hydrolysis step for orthogonal use.

Enzyme inhibition selectivity may not transfer across assay platforms; verify functional profile in the intended experimental context.

Monomethyl Azelate: Quantitative Differentiation Evidence


Tyrosinase Selectivity vs. Azelaic Acid

In a direct head-to-head enzymatic study, azelaic acid monomethyl ester inhibited tyrosinase with a Ki of 5.24 × 10⁻³ M, while azelaic acid inhibited tyrosinase more potently with a Ki of 2.73 × 10⁻³ M—meaning monomethyl azelate requires approximately 1.92-fold higher concentration for equivalent tyrosinase binding. Critically, monomethyl azelate showed no inhibition of membrane-associated thioredoxin reductase, whereas azelaic acid potently inhibited this enzyme with a Ki of 1.25 × 10⁻⁵ M [1]. This divergent selectivity profile demonstrates that the monomethyl ester modification eliminates thioredoxin reductase activity entirely while preserving tyrosinase inhibition at a reduced potency, establishing functional non-interchangeability.

Tyrosinase Selectivity vs. Azelaic Acid
Head-to-head
Ki (tyrosinase) = 5.24 × 10⁻³ M; no thioredoxin reductase inhibition detected
Divergent selectivity profile supports tyrosinase pathway studies without thioredoxin reductase interference.
Reported enzyme inhibition context; confirm activity in target assay platform.
Tyrosinase inhibition Thioredoxin reductase selectivity Enzyme kinetics

Liquid Density vs. Dimethyl Azelate

The liquid density of monomethyl azelate (1.045 g/mL at 20 °C) is 3.8% higher than that of dimethyl azelate (1.007 g/mL at 25 °C). This difference reflects the hydrogen-bonding capability of the free carboxylic acid proton in monomethyl azelate, which permits intermolecular association absent in the fully esterified dimethyl azelate [1]. Liang et al. (2025) further confirmed that monomethyl azelate density consistently exceeds that of dimethyl azelate across the entire temperature range T = 293.15–343.15 K at atmospheric pressure, with temperature-dependent correlation equations yielding R² > 0.99 [1].

Liquid Density vs. Dimethyl Azelate
Cross-study comparable
1.045 g/mL at 20 °C (Δ +0.038 g/mL vs. dimethyl azelate)
Higher density impacts solvent selection, phase separation, and mass-transfer calculations.
Validated across 293.15–343.15 K at atmospheric pressure.
Density measurement Thermophysical properties Process engineering

Vapor Pressure vs. Dimethyl Azelate

Monomethyl azelate exhibits significantly lower volatility compared to dimethyl azelate. Its boiling point is reported at 159–160 °C at a reduced pressure of 3 mmHg, whereas dimethyl azelate boils at 156 °C at a substantially higher pressure of 20 mmHg . Normalizing for pressure difference, monomethyl azelate requires a much higher temperature to achieve comparable vapor pressure, consistent with the intermolecular hydrogen bonding of the free carboxylic acid group. Liang et al. (2025) determined vapor pressure for these compounds across temperature ranges of T = 411.15–435.45 K (monomethyl) and 370.10–431.15 K (dimethyl), confirming that monomethyl azelate has a higher molar enthalpy of vaporization [1].

Vapor Pressure vs. Dimethyl Azelate
Cross-study comparable
BP 159–160 °C at 3 mmHg (dimethyl azelate BP 156 °C at 20 mmHg)
Significantly lower volatility influences distillation-based purification and vapor-phase processing strategies.
Higher molar enthalpy of vaporization confirmed across T = 370–445 K.
Vapor pressure Volatility Distillation behavior

Step-Economy vs. Symmetrical Diesters

In the total synthesis of (-)-minquartynoic acid, an anti-cancer and anti-HIV natural product, commercially available azelaic acid monomethyl ester served as the starting material and was converted to the target tetraacetylenic compound in 7 linear steps with 17% overall yield [1]. Had dimethyl azelate been used as the starting material, an additional selective mono-hydrolysis step would have been required to generate the free acid handle needed for the key one-pot three-component Cadiot-Chodkiewicz coupling, adding at least one synthetic step and reducing overall atom economy. The pre-installed mono-ester/mono-acid architecture of monomethyl azelate eliminates this protecting group manipulation, representing a direct synthetic advantage.

Step-Economy vs. Symmetrical Diesters
Class-level inference
7 linear steps, 17% overall yield in (-)-minquartynoic acid total synthesis.
Reported synthetic advantage context; eliminates protecting group manipulation for orthogonal bifunctionality.
Exact comparator step count inferred; review for specific synthetic route feasibility.
Step-economy Total synthesis Orthogonal functionalization

Hydrophobicity (LogP) vs. Azelaic Acid

The predicted LogP of monomethyl azelate is 1.90 (XLogP3) to 1.97 (Molbase), while azelaic acid has a predicted LogP of approximately 0.62 [1][2]. This ~1.3 log-unit difference corresponds to roughly a 20-fold higher octanol/water partition coefficient for the monomethyl ester, reflecting the increased hydrophobicity imparted by the methyl ester group replacing one carboxyl proton. Computed topological polar surface area is identical at 63.6 Ų for both compounds (the ester oxygen contribution offsets changes), indicating that the LogP difference arises primarily from hydrogen-bond donor count reduction (1 donor in monomethyl azelate vs. 2 in azelaic acid) [1].

Hydrophobicity (LogP) vs. Azelaic Acid
Class-level inference
Predicted LogP 1.90–1.97 (Δ ~+1.3 vs. azelaic acid)
Approximately 20-fold higher partition coefficient supports context-dependent organic-phase extraction.
In silico prediction; verify experimentally for biphasic reaction or membrane permeability studies.
LogP Hydrophobicity Partition coefficient

Oxidative Cleavage Yield vs. Alternative Pathways

An efficient ruthenium-catalyzed oxidative cleavage of methyl oleate with hydrogen peroxide as oxidant produced azelaic acid monomethyl ester in yields up to 86% [1]. This process directly generates the mono-ester without requiring subsequent selective esterification or hydrolysis. In comparison, the two-step oxidative cleavage of 1,2-diol fatty esters into acids or nitriles by Guicheret et al. yielded pelargonic acid and azelaic acid monomethyl ester with a global yield of up to 80% without intermediate purification [2]. The direct catalytic route thus provides a 6 percentage-point yield advantage, representing a meaningful difference for scaled production economics.

Oxidative Cleavage Yield vs. Alternative Pathways
Cross-study comparable
86% yield via Ru-catalyzed route (80% global yield for two-step diol method)
Reported 6 percentage-point yield difference provides benchmark for synthetic route evaluation.
Review reaction conditions and scale-up feasibility for procurement economics.
Oxidative cleavage Catalytic efficiency Biomass conversion

Monomethyl Azelate: Best-Fit Applications


Tyrosinase-Selective Probe Without Thioredoxin Reductase Interference

In melanogenesis research, azelaic acid monomethyl ester serves as a selective tyrosinase inhibitor (Ki = 5.24 × 10⁻³ M) that does not inhibit thioredoxin reductase, unlike the parent azelaic acid (Ki = 1.25 × 10⁻⁵ M on thioredoxin reductase). This selectivity enables dissection of tyrosinase-specific contributions to pigment regulation without confounding effects on cellular redox homeostasis mediated by thioredoxin reductase [1]. Researchers studying depigmentation mechanisms in lentigo maligna or melasma should procure monomethyl azelate rather than azelaic acid when the experimental design requires isolated tyrosinase pathway interrogation.

Orthogonal Bifunctional Building Block for Total Synthesis

The pre-installed mono-ester/mono-acid architecture of monomethyl azelate eliminates one protecting group manipulation step in complex molecule assembly. As demonstrated in the total synthesis of (-)-minquartynoic acid (7 steps, 17% overall yield), the free carboxylic acid can be directly engaged in coupling chemistry while the methyl ester remains intact for late-stage transformations [2]. Synthetic chemistry groups pursuing step-economical routes to polyunsaturated natural products or pharmaceutical intermediates should select monomethyl azelate over dimethyl azelate when orthogonal functionalization is required without additional hydrolysis steps.

Biomass-Derived Monomer for Biodegradable Polymers

Monomethyl azelate, produced via oxidative cleavage of methyl oleate (a fatty acid methyl ester biodiesel component) in yields up to 86%, serves as a key intermediate for biodegradable polyester production [3]. Research by van Nuland et al. (2017) has demonstrated the potential of mono-methyl azelate in the biosynthesis of biodegradable polymers through engineered ψ-oxidation pathways in Pseudomonas putida . Its single free carboxylic acid enables polymerization while the ester terminus modulates chain hydrophobicity—a property not achievable with either azelaic acid (too hydrophilic, produces more rigid polymers) or dimethyl azelate (requires pre-hydrolysis).

Low-Volatility Monoester for High-Temperature Process Development

For chemical process engineers designing distillation or vapor-phase reaction systems, the significantly lower volatility of monomethyl azelate (boiling point 159–160 °C at 3 mmHg) compared to dimethyl azelate (156 °C at 20 mmHg) must be factored into equipment sizing and energy budgets . Monomethyl azelate is the appropriate choice when higher boiling point and lower vapor pressure are advantageous—for example, in high-temperature liquid-phase reactions where reactant loss through vaporization must be minimized, or in solvent-free polycondensation processes where the mono-functionalized monomer must remain in the melt phase.

Application
Selection Property
Validation Focus
Tyrosinase-selective probe studies
Selective enzyme inhibition without thioredoxin reductase activity
Verify tyrosinase Ki in assay buffer and confirm absence of thioredoxin reductase inhibition
Step-economical total synthesis
Pre-installed orthogonal mono-ester/mono-acid bifunctionality
Validate reactivity in planned key coupling step; compare to dimethyl azelate control
Biodegradable polyester monomer research
Single free carboxylic acid with methyl ester-terminated hydrophobicity modulation
Assess polymerization behavior and resulting polymer thermal/mechanical properties
High-temperature process development
Lower volatility and higher boiling point vs. dimethyl azelate
Determine vapor pressure curve and liquid-phase retention at target process temperature

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